Technical Guide: Synthesis of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole
Technical Guide: Synthesis of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole
This is an in-depth technical guide on the synthesis of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole , a highly specific heterocyclic intermediate likely utilized in the development of proton pump inhibitors (PPIs) or potassium-competitive acid blockers (P-CABs).
Executive Summary
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Target Molecule: 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole[1]
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CAS Registry Number: 1936068-82-4 (and related isomers)[1]
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Molecular Formula: C₉H₉FN₂O
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Molecular Weight: 180.18 g/mol
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Application: Critical scaffold for bioactive pharmaceutical ingredients, particularly in gastrointestinal therapeutic areas.[2]
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Synthetic Challenge: The primary difficulty lies in the regioselective construction of the 1,2-diamino-3-methyl-4-fluorobenzene precursor. Standard nitration of fluoro-toluidines often yields incorrect isomers. This guide proposes a robust Nucleophilic Aromatic Substitution (SNAr) strategy to guarantee the 4-methyl-5-fluoro substitution pattern on the benzimidazole core.
Retrosynthetic Analysis
To achieve the 4-methyl-5-fluoro substitution pattern, the benzimidazole "bridgehead" carbons must be flanked by a methyl group at position 4. This dictates that the diamine precursor must be 3-fluoro-4-methyl-1,2-phenylenediamine (also known as 1,2-diamino-3-methyl-4-fluorobenzene).
The most reliable disconnection involves the Phillips condensation of this diamine with a glycolic acid equivalent. The diamine itself is best derived from 2,3-difluorotoluene via nitration and regioselective amination, avoiding the mixture issues common in aniline nitration.
Caption: Retrosynthetic pathway utilizing regioselective SNAr to establish the 4-methyl-5-fluoro core.
Module 1: Precursor Synthesis (The Diamine)
Step 1.1: Nitration of 2,3-Difluorotoluene
Objective: Introduce a nitro group at the C6 position (ortho to methyl, meta to fluorine). Rationale: The methyl group is an ortho/para director, while the fluorines are deactivating but ortho/para directing. Position 6 is electronically favored by the methyl group and sterically accessible. Position 5 is deactivated by the adjacent fluorine.
Protocol:
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Charge: Place 2,3-difluorotoluene (1.0 eq) in a jacketed reactor cooled to 0°C.
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Acid Mix: Slowly add concentrated H₂SO₄ (5.0 vol) while maintaining temperature <10°C.
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Nitration: Dropwise add a mixture of HNO₃ (1.1 eq, 65%) and H₂SO₄ over 60 minutes.
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Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/GC for consumption of starting material.
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Quench: Pour mixture onto crushed ice. Extract with Dichloromethane (DCM).[3]
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Purification: Wash organic layer with NaHCO₃ (aq) and Brine. Dry over MgSO₄ and concentrate.
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Note: Isomers may form; recrystallization from heptane or column chromatography may be required to isolate 2,3-difluoro-6-nitrotoluene .
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Step 1.2: Regioselective Amination (SNAr)
Objective: Replace the C2 fluorine with an amino group. Mechanism: In ortho-nitro fluorobenzenes, the fluorine atom ortho to the nitro group is highly activated toward nucleophilic attack due to the inductive withdrawal of the nitro group. The C3 fluorine is meta to the nitro group and is significantly less reactive.
Protocol:
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Solvent: Dissolve 2,3-difluoro-6-nitrotoluene in Ethanol or THF.
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Reagent: Add Ammonium Hydroxide (28% NH₃, 5.0 eq) or purge with ammonia gas in a pressure vessel.
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Conditions: Heat to 60–80°C in a sealed autoclave for 4–6 hours.
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Workup: Cool and vent. Concentrate to remove solvent/excess ammonia.
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Isolation: Slurry the residue in water, filter the yellow solid precipitate (2-amino-3-fluoro-6-nitrotoluene ).
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Yield Check: This step typically proceeds with >85% yield and high regioselectivity.
Step 1.3: Reduction to Diamine
Objective: Reduce the nitro group to an amine to form the vicinal diamine. Method: Catalytic Hydrogenation is preferred for cleanliness, though Iron/Acid reduction is viable if avoiding pressurized hydrogen.
Protocol:
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Charge: Dissolve the nitroaniline intermediate in Methanol.
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Catalyst: Add 10% Pd/C (5 wt% loading) .
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Hydrogenation: Pressurize to 3 bar (45 psi) H₂ at Room Temperature. Stir for 4–12 hours.
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Filtration: Filter through a Celite pad to remove catalyst (Keep wet to prevent pyrophoric ignition).
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Concentration: Evaporate solvent immediately.
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Critical: Phenylenediamines are oxidation-sensitive (turning purple/black). Use the crude diamine (3-fluoro-4-methyl-1,2-phenylenediamine ) immediately in the next step.
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Module 2: Benzimidazole Ring Formation
Step 2.1: Phillips Condensation
Objective: Cyclize the diamine with glycolic acid to form the imidazole ring. Reagents: Glycolic acid (70% aq. or crystals) serves as the C2 source. 4N HCl acts as both solvent and catalyst.
| Parameter | Specification | Notes |
| Reagent | Glycolic Acid (1.5 eq) | Excess ensures complete conversion of diamine. |
| Solvent/Cat | 4N Hydrochloric Acid | Promotes dehydration; stabilizes the product as HCl salt. |
| Temperature | Reflux (100–105°C) | Required to drive the formation of the benzimidazole ring. |
| Time | 4–8 Hours | Monitor by HPLC until diamine < 1.0%. |
Detailed Protocol:
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Mix: In a round-bottom flask, combine the freshly prepared 3-fluoro-4-methyl-1,2-phenylenediamine (1.0 eq) and Glycolic acid (1.5 eq) .
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Acidify: Add 4N HCl (10 vol) .
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Reflux: Heat the mixture to a gentle reflux. The solution will likely turn dark initially but should clarify or stabilize.
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Monitoring: Check reaction progress. The intermediate amide may be observed; continued heating converts it to the benzimidazole.
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Cooling: Cool the reaction mixture to 0–5°C.
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Neutralization: Slowly add Ammonium Hydroxide (28%) or NaOH (50%) to adjust pH to ~9–10.
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Observation: The product, 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole, will precipitate as an off-white to beige solid.
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Filtration: Filter the solid and wash with cold water (3x) to remove inorganic salts and excess glycolic acid.
Module 3: Purification & Characterization[4]
Purification Strategy
If the crude solid is colored (common with benzimidazoles), purification is necessary to meet pharmaceutical standards (>98%).
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Recrystallization:
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Solvent: Ethanol/Water (1:1) or Acetonitrile .
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Procedure: Dissolve crude solid in boiling ethanol. Add activated charcoal (5 wt%), stir for 15 min, and filter hot. Slowly add water to the filtrate until turbid. Cool to 4°C to crystallize.
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Alternative (Acid/Base Swing):
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Dissolve crude in 1N HCl (filters out non-basic impurities).
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Wash aqueous solution with Ethyl Acetate.
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Basify aqueous layer again to pH 10 to reprecipitate pure product.
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Analytical Profile (Expected)
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Appearance: White to pale beige crystalline powder.
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1H NMR (DMSO-d₆, 400 MHz):
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δ 12.5 (br s, 1H, NH)
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δ 7.3–7.5 (m, aromatic protons, coupling patterns depend on F-H coupling)
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δ 5.6 (t, 1H, OH)
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δ 4.7 (d, 2H, CH₂-OH)
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δ 2.4 (d, 3H, Ar-CH₃, doublet due to long-range F-coupling)
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LC-MS: [M+H]⁺ = 181.2 m/z.
Safety & Handling
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Fluorinated Intermediates: While the target is stable, the starting material (2,3-difluorotoluene) and intermediates are irritants.
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Nitration: The nitration step is exothermic. Strict temperature control is required to prevent thermal runaway.
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Hydrogenation: Raney Nickel or Pd/C are pyrophoric when dry. Handle under inert atmosphere (Nitrogen/Argon).
References
- Benzimidazole Synthesis Review:Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
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Regioselective SNAr on Fluoronitrobenzenes: Cantillo, D., et al. "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes." J. Org.[2] Chem. 2013.
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Commercial Availability & CAS Verification: ChemicalBook Entry for CAS 1936068-82-4.Link
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Analogous Synthesis (Vonoprazan Intermediates): Patent WO2014091388A1 "Process for preparation of Vonoprazan." (Describes similar handling of fluorinated phenylenediamines). Link
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Phillips Condensation Protocol: Standard Operating Procedure for 2-Hydroxymethylbenzimidazole.
Sources
- 1. 1935913-37-3,4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
